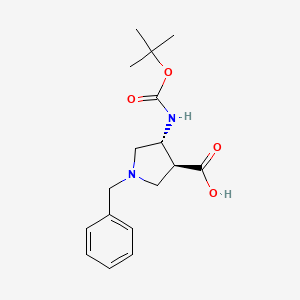

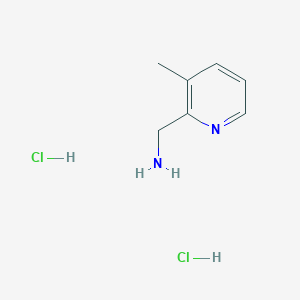

(3-Methylpyridin-2-yl)methanamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (3-Methylpyridin-2-yl)methanamine dihydrochloride is not directly synthesized or characterized in the provided papers. However, related compounds and methodologies can offer insights into its potential properties and synthetic routes. For instance, the synthesis of related pyridine compounds involves condensation reactions and nucleophilic substitutions, which could be applicable to the synthesis of (3-Methylpyridin-2-yl)methanamine dihydrochloride .

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions with careful control of reaction conditions to achieve high selectivity and yields. For example, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a polyphosphoric acid condensation route, indicating that strong dehydrating conditions can be used to synthesize nitrogen-containing heterocycles . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved a series of reactions including nucleophilic substitution and selective bromination, which could be relevant for the synthesis of the dihydrochloride salt of (3-Methylpyridin-2-yl)methanamine .

Molecular Structure Analysis

The molecular structure of compounds related to (3-Methylpyridin-2-yl)methanamine dihydrochloride can be characterized using various spectroscopic techniques. For instance, the Schiff base 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol was characterized using IR, 1H NMR, and X-ray single crystal diffraction, suggesting that similar methods could be employed to determine the structure of (3-Methylpyridin-2-yl)methanamine dihydrochloride .

Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives can be complex due to the presence of both reactive nitrogen and aromatic systems. The Schiff base mentioned above was synthesized via a condensation reaction, which is a common reaction for amine-containing compounds . Additionally, the synthesis of the bicyclic diamino scaffold involved a [1,3]-dipolar cycloaddition reaction, demonstrating the versatility of pyridine derivatives in forming more complex structures .

Physical and Chemical Properties Analysis

While the physical and chemical properties of (3-Methylpyridin-2-yl)methanamine dihydrochloride are not directly reported, related compounds provide some context. For example, the Schiff base crystallizes in the monoclinic system and its crystallographic parameters were determined, which could be indicative of the crystalline nature of (3-Methylpyridin-2-yl)methanamine dihydrochloride . The physical properties such as melting points, solubility, and stability can be inferred from similar compounds and their synthesis conditions .

Aplicaciones Científicas De Investigación

Catalysis and Polymerization

- (3-Methylpyridin-2-yl)methanamine dihydrochloride derivatives are used in the synthesis of zinc(II) complexes, which act as pre-catalysts for the ring-opening polymerization of rac-lactide, producing polylactide with a preference for heterotactic configurations (Kwon, Nayab, & Jeong, 2015).

Biochemical Modeling and Catalysis

- Derivatives of this compound are employed in diiron(III) complexes, functioning as functional models for methane monooxygenases. These complexes show potential in the selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).

Antimicrobial and Antifungal Agents

- The compound has been modified to create azetidine derivatives with noted antibacterial and antifungal activity, providing a platform for potential therapeutic agents (Rao, Prasad, & Rao, 2013).

Anticonvulsant Applications

- Schiff bases derived from 3-aminomethyl pyridine, a related compound, have been synthesized and shown to exhibit anticonvulsant activity, indicating potential therapeutic applications in this field (Pandey & Srivastava, 2011).

Photocytotoxicity in Cancer Therapy

- Iron(III) complexes of Schiff bases, including pyridin-2-yl)methanamine derivatives, have been explored for their uptake in cancer cells and remarkable photocytotoxicity, showing potential for targeted cancer therapy (Basu et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 , indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P280-P305+P351+P338-P310 , suggesting that protective gloves/protective clothing/eye protection/face protection should be worn, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, and IF exposed or if you feel unwell: Immediately call a POISON CENTER or doctor/physician .

Mecanismo De Acción

Target of Action

The primary targets of (3-Methylpyridin-2-yl)methanamine dihydrochloride are currently unknown. This compound may belong to the class of organic compounds known as aralkylamines , which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group.

Mode of Action

As an aralkylamine , it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. The exact nature of these interactions and the resulting changes in the target proteins or cells remain to be elucidated.

Biochemical Pathways

The biochemical pathways affected by (3-Methylpyridin-2-yl)methanamine dihydrochloride are currently unknown. Given its potential classification as an aralkylamine , it may be involved in pathways related to amine metabolism or signaling.

Pharmacokinetics

Its molecular weight is 195.09 , which suggests that it may have good bioavailability due to its relatively small size.

Result of Action

The molecular and cellular effects of (3-Methylpyridin-2-yl)methanamine dihydrochloride’s action are currently unknown. Given its potential classification as an aralkylamine , it may have effects on amine-related signaling pathways.

Propiedades

IUPAC Name |

(3-methylpyridin-2-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c1-6-3-2-4-9-7(6)5-8;;/h2-4H,5,8H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYUXSPAMHLAND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594273 |

Source

|

| Record name | 1-(3-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

357288-02-9 |

Source

|

| Record name | 1-(3-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)

![(9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1320005.png)

![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1320006.png)